(4-Bromophenyl)trimethylsilane

Description

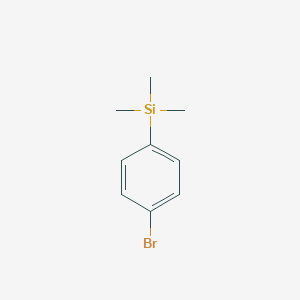

Structure

3D Structure

Properties

IUPAC Name |

(4-bromophenyl)-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrSi/c1-11(2,3)9-6-4-8(10)5-7-9/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKTSSJJZFVGTCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90220250 | |

| Record name | Silane, (4-bromophenyl)trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90220250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6999-03-7 | |

| Record name | Silane, (4-bromophenyl)trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006999037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, (4-bromophenyl)trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90220250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Bromo-4-(trimethylsilyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Authored by a Senior Application Scientist

An In-depth Technical Guide to (4-Bromophenyl)trimethylsilane

This guide provides a comprehensive technical overview of (4-Bromophenyl)trimethylsilane, a pivotal reagent in modern synthetic chemistry. Targeted at researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, properties, and critical applications, grounding all information in established scientific literature and field-proven insights.

Core Identity and Significance

(4-Bromophenyl)trimethylsilane, identified by the CAS Number 6999-03-7 , is a bifunctional organosilicon compound that has become an indispensable tool in organic synthesis.[1][2][3][4] Its structure, featuring a bromine atom and a trimethylsilyl (TMS) group on a benzene ring, offers a unique combination of reactive sites. This duality allows for sequential and controlled functionalization, making it a valuable building block in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and advanced materials.[1][5]

The bromine atom serves as a versatile handle for a wide range of metal-catalyzed cross-coupling reactions, which are fundamental to carbon-carbon bond formation.[5] Simultaneously, the trimethylsilyl group can act as a blocking group, a directing group in electrophilic aromatic substitution, or be transformed into other functional groups, providing strategic advantages in multi-step synthetic pathways.[5]

Physicochemical Properties

A thorough understanding of a reagent's physical and chemical properties is paramount for its effective and safe use in experimental design.

| Property | Value | Source(s) |

| CAS Number | 6999-03-7 | [3][4] |

| Molecular Formula | C₉H₁₃BrSi | [3][4][6] |

| Molecular Weight | 229.19 g/mol | [4][6] |

| Physical Form | Clear, colorless to almost colorless liquid | [7] |

| Boiling Point | 229.5 °C at 752 mm Hg | [7] |

| Density | 1.173 g/mL at 25 °C | [7] |

| Refractive Index (n²⁰/D) | 1.529 | [7] |

| InChI Key | UKTSSJJZFVGTCG-UHFFFAOYSA-N | [3][7] |

Synthesis and Mechanistic Insight

The preparation of (4-Bromophenyl)trimethylsilane is most commonly achieved through the selective monosilylation of a dibrominated precursor. This approach offers high yields and good control over the reaction's selectivity.

Protocol: Synthesis from 1,4-Dibromobenzene

This protocol describes a standard laboratory procedure for synthesizing (4-Bromophenyl)trimethylsilane. The core of this method is a lithium-halogen exchange followed by quenching with an electrophilic silicon source.

Step-by-Step Methodology:

-

Reaction Setup: A 500 mL three-necked flask is equipped with a thermometer, a dropping funnel, and a nitrogen inlet. The glassware must be oven-dried to ensure anhydrous conditions.

-

Initial Charge: 1,4-dibromobenzene (23.6 g, 100 mmol) is dissolved in 200 mL of anhydrous diethyl ether and added to the flask.[7]

-

Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath. This low temperature is critical to prevent side reactions and control the selectivity of the lithium-halogen exchange.[1]

-

Lithiation: n-Butyllithium (41.7 mL of a 2.4 M solution in hexanes, 100 mmol) is added dropwise to the stirred solution, maintaining the temperature at -78 °C.[7] The n-butyllithium selectively replaces one of the bromine atoms with lithium, forming 4-bromophenyllithium in situ. The low temperature favors this selective exchange over other potential reactions.

-

Silylation: After the addition is complete, the reaction is stirred for a short period at -78 °C. Trimethylchlorosilane (12.7 mL, 100 mmol) is then added dropwise.[7] The highly nucleophilic carbon of the aryllithium species attacks the electrophilic silicon atom of trimethylchlorosilane, displacing the chloride and forming the desired C-Si bond.

-

Workup: The reaction is allowed to warm to room temperature. It is then quenched by the careful addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

Purification: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure (4-Bromophenyl)trimethylsilane.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of (4-Bromophenyl)trimethylsilane.

Applications in Drug Development and Material Science

The synthetic utility of (4-Bromophenyl)trimethylsilane is extensive, primarily revolving around its capacity to participate in cross-coupling reactions, which are foundational in the construction of complex organic molecules.

The Power of Dual Reactivity

The molecule's two key functional groups, the bromo and trimethylsilyl moieties, can be addressed in a stepwise fashion, allowing for intricate molecular architectures to be built with high precision.

-

Bromo Group: This site is a classic substrate for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.[5] This enables the formation of new carbon-carbon or carbon-heteroatom bonds, a critical step in building the core scaffolds of many active pharmaceutical ingredients (APIs).[5]

-

Trimethylsilyl (TMS) Group: The TMS group can be used as a placeholder or can be converted to other functionalities. For instance, it can be replaced by a hydroxyl group (via Fleming-Tamao oxidation) or a halogen (via halodesilylation), providing further avenues for molecular elaboration.

Key Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for forming C-C bonds. (4-Bromophenyl)trimethylsilane is an excellent substrate for this reaction, allowing for the introduction of new aryl or vinyl groups at the 4-position of the silylated ring.

Illustrative Reaction Scheme:

This reaction is pivotal for synthesizing biaryl structures, which are common motifs in many blockbuster drugs and organic electronic materials, such as those used in Organic Light Emitting Diodes (OLEDs).[5]

Reaction Pathway Diagram

Caption: Generalized Suzuki-Miyaura cross-coupling reaction pathway.

Safety, Handling, and Storage

Proper handling and storage of (4-Bromophenyl)trimethylsilane are essential to ensure laboratory safety and maintain the integrity of the compound.

Hazard Identification

Based on available safety data, this compound is classified with the GHS07 signal word, indicating potential hazards.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[8]

Safe Handling Protocols

-

Engineering Controls: All work should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of vapors.[1][8]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a laboratory coat.[1][8]

-

Hygiene: Wash hands thoroughly with soap and water after handling.[1][8] Avoid contact with skin, eyes, and clothing.[8]

Storage Requirements

-

Store in a tightly sealed container to protect from moisture, as organosilanes can be sensitive to hydrolysis.[1]

-

Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[9]

-

It is recommended to store the compound at room temperature.[1][7]

References

- Understanding the Synthesis and Handling of (4-Bromophenyl)trimethylsilane.

- (4-Bromophenyl)trimethylsilane | 6999-03-7 - Manchester Organics.

- (4-Bromophenyl)trimethylsilane - Fluorochem.

- Synthesis of (4-bromophenoxy)trimethylsilane from 4-bromophenol: A Technical Guide - Benchchem.

- An In-Depth Technical Guide to (4-bromophenoxy)trimethylsilane: Safety, Handling, and Storage - Benchchem.

- (4-Bromophenyl)trimethylsilane - CAS:6999-03-7 - Sunway Pharm Ltd.

- The Role of (4-Bromophenyl)trimethylsilane in Modern Organic Synthesis.

- Silane, (4-bromophenyl)trimethyl- | C9H13BrSi | CID 138897 - PubChem.

- 1-BROMO-4-TRIMETHYLSILYLBENZENE | 6999-03-7 - ChemicalBook.

- SAFETY D

Sources

- 1. nbinno.com [nbinno.com]

- 2. manchesterorganics.com [manchesterorganics.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. (4-Bromophenyl)trimethylsilane - CAS:6999-03-7 - Sunway Pharm Ltd [3wpharm.com]

- 5. nbinno.com [nbinno.com]

- 6. Silane, (4-bromophenyl)trimethyl- | C9H13BrSi | CID 138897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-BROMO-4-TRIMETHYLSILYLBENZENE | 6999-03-7 [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. fishersci.com [fishersci.com]

Core Chemical Identity and Physical Characteristics

An In-Depth Technical Guide to (4-Bromophenyl)trimethylsilane

This guide provides an in-depth analysis of (4-Bromophenyl)trimethylsilane, a pivotal organosilicon intermediate. Designed for researchers, scientists, and professionals in drug development and material science, this document synthesizes its core physical properties, safety protocols, and critical applications in modern synthetic chemistry. We will explore the causality behind its reactivity and utility, offering field-proven insights into its handling and strategic deployment in complex molecular construction.

(4-Bromophenyl)trimethylsilane, identified by its CAS Number 6999-03-7, is a bifunctional aromatic compound that has become indispensable in synthetic chemistry.[1] Its structure uniquely combines a brominated phenyl ring, which serves as a reactive handle for cross-coupling reactions, with a chemically robust trimethylsilyl (TMS) group.[1] The TMS group not only enhances stability but can also modulate the electronic properties of the aromatic system or act as a directing group in subsequent transformations.[1]

The compound typically presents as a liquid at room temperature.[2] Its high boiling point indicates low volatility, which simplifies handling by minimizing inhalation risks under standard laboratory conditions. The density, slightly greater than water, is a fundamental property for reaction and purification planning, particularly in biphasic systems.

Table 1: Key Physical and Chemical Properties of (4-Bromophenyl)trimethylsilane

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 6999-03-7 | [2][3][4] |

| Molecular Formula | C₉H₁₃BrSi | [2][4][5] |

| Molecular Weight | 229.19 g/mol | [5][6][7] |

| Physical State | Liquid | [2] |

| Boiling Point | 230.7 °C at 760 mmHg | [5] |

| Density | ~1.22 g/mL | [2] |

| Flash Point | 96 °C | [2] |

| IUPAC Name | (4-bromophenyl)-trimethylsilane | [2][6] |

| InChI Key | UKTSSJJZFVGTCG-UHFFFAOYSA-N | [2] |

| Purity | Typically ≥95-97% |[2][5] |

Caption: Chemical structure of (4-Bromophenyl)trimethylsilane.

Safety, Handling, and Storage Protocols

Proper handling of (4-Bromophenyl)trimethylsilane is crucial for ensuring laboratory safety and maintaining the compound's integrity. The compound is classified as an irritant, necessitating the use of appropriate personal protective equipment (PPE).[2][3]

Core Directives for Safe Handling:

-

Engineering Controls : Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize potential inhalation of vapors.[3]

-

Personal Protective Equipment (PPE) : Standard PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat, is mandatory.[3]

-

Handling : Avoid direct contact with skin and eyes.[8] After handling, wash hands and any exposed skin thoroughly.[3]

-

Storage : The compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[5][9][10] Protecting it from moisture is vital to prevent potential hydrolysis and maintain product integrity.[3]

In the event of exposure, it is critical to consult the Safety Data Sheet (SDS) for detailed first-aid measures.[3] The SDS should be requested from the supplier and reviewed before any experimental work begins.[3]

Table 2: GHS Hazard and Precautionary Information

| Category | Code | Description | Source(s) |

|---|---|---|---|

| Pictogram | GHS07 | Harmful/Irritant | [2] |

| Signal Word | Warning | [2] | |

| Hazard Statements | H315 | Causes skin irritation | [2][3] |

| H319 | Causes serious eye irritation | [2][3] | |

| H335 | May cause respiratory irritation | [2] | |

| Precautionary Statements | P280 | Wear protective gloves/eye protection/face protection | [3] |

| P302+P352 | IF ON SKIN: Wash with plenty of water and soap | [2] |

| | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |[2][3] |

Synthetic Utility in Drug Development and Material Science

The true value of (4-Bromophenyl)trimethylsilane for drug development and material science lies in its bifunctional nature, which allows for sequential and controlled chemical modifications.[1]

A. Role in Cross-Coupling Reactions The carbon-bromine bond is a well-established reactive site for a multitude of palladium-catalyzed cross-coupling reactions, which are foundational to modern medicinal chemistry. These reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, enable the precise formation of new carbon-carbon and carbon-nitrogen bonds. This capability is essential for constructing the complex aromatic and heterocyclic scaffolds that constitute the core of many active pharmaceutical ingredients (APIs). For instance, the bromine atom can be coupled with a boronic acid (Suzuki), a terminal alkyne (Sonogashira), or an amine (Buchwald-Hartwig) to introduce diverse functionalities.

B. Influence of the Trimethylsilyl (TMS) Group The TMS group is not merely a passive spectator. It offers several strategic advantages:

-

Stability and Solubility : It enhances the compound's solubility in organic solvents and provides steric bulk, which can influence reaction pathways.

-

Electronic Modulation : The silyl group can subtly alter the electron density of the aromatic ring, thereby influencing the kinetics and selectivity of reactions.[1]

-

Synthetic Handle : While stable, the C-Si bond can be cleaved under specific conditions (e.g., using fluoride ions or strong electrophiles) to introduce other functional groups, a process known as protodesilylation or ipso-substitution. This adds another layer of synthetic versatility.

This dual-reactivity profile makes (4-Bromophenyl)trimethylsilane a powerful building block for creating libraries of complex molecules for high-throughput screening in drug discovery or for synthesizing advanced organic electronic materials like conjugated polymers for OLEDs.[1][11]

Caption: Workflow for a generalized Suzuki-Miyaura cross-coupling reaction.

Spectroscopic Profile

Confirmation of the identity and purity of (4-Bromophenyl)trimethylsilane relies on standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) :

-

¹H NMR : The spectrum will show a characteristic singlet for the nine equivalent protons of the trimethylsilyl group (Si(CH₃)₃) at approximately 0.25 ppm. The aromatic region will display two doublets corresponding to the AA'BB' spin system of the 1,4-disubstituted benzene ring.

-

¹³C NMR : The spectrum will show a signal for the methyl carbons of the TMS group and four signals for the aromatic carbons, two of which will be significantly more intense due to symmetry.

-

-

Mass Spectrometry (MS) : The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).[12]

-

Infrared (IR) Spectroscopy : The IR spectrum will show characteristic C-H stretching vibrations for the aromatic ring and the methyl groups, as well as strong bands associated with the Si-C bond and the aromatic ring structure.

Researchers can find reference spectra in various databases to compare against their experimental data.[13]

Conclusion

(4-Bromophenyl)trimethylsilane is a cornerstone intermediate whose value is derived from its predictable reactivity and structural versatility. Its physical properties render it amenable to standard laboratory handling, while its bifunctional chemical nature provides a robust platform for complex molecular engineering. For professionals in drug discovery and material science, a comprehensive understanding of this compound's properties, safety requirements, and synthetic applications is essential for leveraging its full potential in the development of next-generation pharmaceuticals and advanced materials.

References

-

Understanding the Synthesis and Handling of (4-Bromophenyl)trimethylsilane. Phallut. [Link]

-

(4-Bromophenylethynyl)trimethylsilane | C11H13BrSi | CID 4226980. PubChem, National Center for Biotechnology Information. [Link]

-

The Role of (4-Bromophenyl)trimethylsilane in Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Silane, (4-bromophenyl)trimethyl- | C9H13BrSi | CID 138897. PubChem, National Center for Biotechnology Information. [Link]

-

(4-Bromophenyl)trimethylsilane. SpectraBase. [Link]

-

((4-Bromophenyl)[bis(trimethylsilyl)]methyl)(trimethyl)silane | C16H31BrSi3 | CID 552187. PubChem, National Center for Biotechnology Information. [Link]

-

The Role of (4-Bromophenylethynyl)trimethylsilane in Enabling Advanced Organic Electronics and Photochemistry. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

MSDS of ((4-bromophenyl)ethynyl)trimethylsilane. Capot Chemical Co.,Ltd. [Link]

-

Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. National Institutes of Health (NIH). [Link]

-

Introducing bromine to the molecular structure as a strategy for drug design. National Institutes of Health (NIH). [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. nbinno.com [nbinno.com]

- 4. manchesterorganics.com [manchesterorganics.com]

- 5. organosilicon.alfa-chemistry.com [organosilicon.alfa-chemistry.com]

- 6. Buy (4-Bromophenyl)trimethylsilane | 6999-03-7 [smolecule.com]

- 7. (4-Bromophenyl)trimethylsilane - CAS:6999-03-7 - Sunway Pharm Ltd [3wpharm.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. file.bldpharm.com [file.bldpharm.com]

- 10. 6999-03-7|(4-Bromophenyl)trimethylsilane|BLD Pharm [bldpharm.com]

- 11. ossila.com [ossila.com]

- 12. Silane, (4-bromophenyl)trimethyl- | C9H13BrSi | CID 138897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. spectrabase.com [spectrabase.com]

(4-Bromophenyl)trimethylsilane spectral data

An In-Depth Technical Guide to the Spectral Characterization of (4-Bromophenyl)trimethylsilane

Introduction

(4-Bromophenyl)trimethylsilane, with the CAS Number 6999-03-7, is a versatile bifunctional organosilane reagent of significant interest in organic synthesis.[1] Its structure uniquely combines a trimethylsilyl (TMS) group and a bromine atom on a phenyl ring. This arrangement provides two distinct reactive sites: the bromo-substituted aromatic ring is a classic substrate for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the silicon-carbon bond can be manipulated in various ways, including protodesilylation or as a precursor for other functional groups.[2]

This dual reactivity makes it an invaluable building block in the synthesis of complex organic molecules, polymers, and advanced materials.[2] Accurate and comprehensive characterization of this compound is therefore paramount to ensure its purity and to confirm its structure before use in sensitive synthetic applications. This guide provides a detailed analysis of the key spectral data—NMR, Mass Spectrometry, and Infrared Spectroscopy—that are used to unambiguously identify and characterize (4-Bromophenyl)trimethylsilane.

Molecular Structure and Spectroscopic Overview

The structural identity of (4-Bromophenyl)trimethylsilane is confirmed through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a complete and validated picture of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework, including the number of unique proton and carbon environments, their connectivity, and their chemical surroundings.

-

Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern, which is crucial for confirming the elemental composition and connectivity. The presence of bromine, with its characteristic isotopic signature, is a key feature in the mass spectrum.

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule by detecting the vibrational frequencies of its chemical bonds, such as the Si-CH₃, aromatic C-H, and C=C bonds.

Caption: Molecular Structure of (4-Bromophenyl)trimethylsilane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of (4-Bromophenyl)trimethylsilane in solution. The symmetry of the para-substituted phenyl ring and the presence of the magnetically equivalent methyl protons of the TMS group lead to a simple yet highly characteristic spectrum.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides a count of the different types of protons and information about their neighboring protons. Due to the para-substitution pattern, the aromatic region displays a classic AA'BB' system, which often appears as two distinct doublets. The trimethylsilyl group gives rise to a single, sharp peak with a large integration value.

Table 1: ¹H NMR Spectral Data for (4-Bromophenyl)trimethylsilane

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.49 | Doublet (d) | 2H | Aromatic protons (Ha) ortho to Bromine |

| ~7.36 | Doublet (d) | 2H | Aromatic protons (Hb) ortho to Si(CH₃)₃ |

| ~0.28 | Singlet (s) | 9H | Trimethylsilyl protons (-Si(CH₃)₃) |

(Data is representative and recorded in CD₂Cl₂; chemical shifts can vary slightly based on the solvent used).[3]

Spectrum Interpretation:

-

The Trimethylsilyl (TMS) Protons: The nine protons of the three methyl groups attached to the silicon atom are chemically and magnetically equivalent. They do not have any adjacent protons to couple with, resulting in a sharp singlet at approximately 0.28 ppm.[3] This upfield chemical shift is characteristic of protons on a silicon atom, which is less electronegative than carbon. The integration value of 9H is a definitive marker for the TMS group.

-

The Aromatic Protons: The para-substituted benzene ring has two sets of chemically equivalent protons. The two protons ortho to the bromine atom (Ha) are deshielded by the electron-withdrawing effect of the halogen and appear as a doublet further downfield (~7.49 ppm).[3] The two protons ortho to the trimethylsilyl group (Hb) are slightly more shielded and appear as a doublet at ~7.36 ppm.[3] Each doublet shows coupling only to the protons on the adjacent carbon, resulting in the characteristic doublet splitting pattern.

¹³C NMR Spectroscopy

In proton-decoupled ¹³C NMR, each unique carbon atom in the molecule produces a single peak. This technique directly maps the carbon skeleton. Due to the molecule's symmetry, only four distinct carbon signals are expected in the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for (4-Bromophenyl)trimethylsilane

| Chemical Shift (δ) ppm | Assignment | Rationale |

|---|---|---|

| ~140 | C-Si (Quaternary) | Aromatic carbon directly bonded to the silicon atom. |

| ~135 | C-H (Aromatic) | Aromatic carbons ortho to the silicon atom. |

| ~131 | C-H (Aromatic) | Aromatic carbons ortho to the bromine atom. |

| ~123 | C-Br (Quaternary) | Aromatic carbon directly bonded to the bromine atom. |

| ~ -1 | Si-CH₃ | Methyl carbons of the TMS group. |

(Chemical shifts are predicted based on typical values for substituted benzenes and organosilanes and are relative to TMS at 0 ppm).[4]

Spectrum Interpretation:

-

Aromatic Carbons: Four distinct signals are observed for the six aromatic carbons. The two quaternary carbons (C-Si and C-Br) are typically weaker in intensity.[4] The carbon attached to silicon (C-Si) is expected around 140 ppm, while the carbon bearing the bromine (C-Br) is shifted upfield to around 123 ppm due to the "heavy atom effect". The two sets of equivalent C-H carbons appear in the typical aromatic region between 130-136 ppm.

-

TMS Carbons: The three equivalent methyl carbons of the TMS group appear at a very characteristic upfield chemical shift, typically around -1 ppm. This significant shielding is a hallmark of carbons bonded to silicon.

Experimental Protocol: Acquiring NMR Spectra

The causality behind this protocol is to ensure a homogeneous sample solution free of particulate matter, which is critical for achieving high-resolution spectra with sharp, well-defined peaks. The choice of a deuterated solvent is essential for the spectrometer's lock system to maintain a stable magnetic field.[5]

-

Sample Preparation: Accurately weigh approximately 10-20 mg of (4-Bromophenyl)trimethylsilane into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) using a glass syringe.[5] Ensure the sample is fully dissolved.

-

Transfer to NMR Tube: Transfer the solution into a high-quality 5 mm NMR tube. The sample height should be between 4-5 cm to ensure it is correctly positioned within the instrument's detection coil.[5]

-

Instrument Setup: Insert the sample into the NMR spectrometer.

-

Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity across the sample, which maximizes spectral resolution.[6]

-

Acquisition: Acquire the ¹H spectrum using standard parameters (e.g., 45° pulse angle, 2-second acquisition time, 1-second relaxation delay).[7] For the ¹³C spectrum, use a proton-decoupled pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase the spectrum and calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound. For (4-Bromophenyl)trimethylsilane, electron ionization (EI) is a common technique, often coupled with Gas Chromatography (GC) for sample introduction.

Mass Spectrum Analysis

The mass spectrum of this compound is distinguished by two key features: the molecular ion peak and a characteristic fragmentation pattern involving the loss of a methyl group. Critically, the presence of a bromine atom results in a distinctive isotopic pattern for all bromine-containing fragments.

Table 3: Key Mass Spectrometry Data for (4-Bromophenyl)trimethylsilane

| m/z (mass-to-charge) | Relative Intensity | Assignment |

|---|---|---|

| 228 / 230 | Moderate | [M]⁺˙ (Molecular Ion) |

| 213 / 215 | High (Base Peak) | [M - CH₃]⁺ |

| 134 | Moderate | [C₆H₄Si(CH₃)₂]⁺ |

| 73 | High | [Si(CH₃)₃]⁺ |

Interpretation of Fragmentation Pattern:

-

Molecular Ion ([M]⁺˙): The molecular ion peak appears as a doublet at m/z 228 and 230 with a nearly 1:1 intensity ratio. This is the definitive signature of a compound containing one bromine atom, corresponding to its two stable isotopes, ⁷⁹Br and ⁸¹Br.

-

Base Peak ([M - CH₃]⁺): The most abundant peak (base peak) in the spectrum is typically found at m/z 213 and 215. This corresponds to the loss of a single methyl radical (•CH₃, 15 Da) from the molecular ion. This fragmentation is highly favorable as it results in a stable silicon-centered cation (a silicenium ion).[8]

-

Other Fragments: A prominent peak at m/z 73 corresponds to the trimethylsilyl cation, [Si(CH₃)₃]⁺, a very common fragment for TMS-containing compounds.[8]

Experimental Protocol: GC-MS Analysis

This protocol is designed to ensure the sample is sufficiently volatile and dilute to travel through the GC column without overloading the system, leading to sharp chromatographic peaks and clear mass spectra.[9]

Caption: Generalized workflow for GC-MS analysis.

-

Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a volatile organic solvent such as hexane or ethyl acetate.[9]

-

GC Method: Use a standard non-polar capillary column (e.g., DB-5ms). Set a suitable temperature program, for example: initial temperature of 50°C, hold for 1 minute, then ramp to 250°C at 15°C/min.

-

Injection: Inject 1 µL of the sample solution into the GC inlet, which is typically held at 250°C.

-

MS Method: Set the mass spectrometer to scan a mass range of m/z 40-300. Use a standard electron ionization energy of 70 eV.[10]

-

Data Analysis: Identify the chromatographic peak corresponding to (4-Bromophenyl)trimethylsilane and analyze the corresponding mass spectrum.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and simple method for confirming the presence of key functional groups. The spectrum is characterized by vibrations of the TMS group and the substituted aromatic ring.

IR Spectrum Analysis

The analysis focuses on identifying the characteristic absorption bands that correspond to specific bond vibrations within the molecule.

Table 4: Predicted Key IR Absorption Bands for (4-Bromophenyl)trimethylsilane

| Frequency (cm⁻¹) | Intensity | Vibrational Mode Assignment |

|---|---|---|

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2960-2850 | Medium | Aliphatic C-H Stretch (in -CH₃ groups) |

| ~1580 | Medium-Strong | Aromatic C=C Ring Stretch |

| ~1250 | Strong | Si-CH₃ Symmetric Deformation (Umbrella) |

| 1100-1000 | Strong | Aromatic C-H in-plane bending |

| ~840 | Strong | Si-C Stretch |

(Frequencies are predicted based on characteristic values for similar compounds).[11]

Spectrum Interpretation:

-

Trimethylsilyl Group: The most prominent and diagnostic peaks for the TMS group are the strong absorption around 1250 cm⁻¹ due to the symmetric CH₃ deformation (umbrella mode) and a strong band around 840 cm⁻¹ from the Si-C stretching vibrations.[11] The C-H stretching of the methyl groups is also visible in the 2960-2850 cm⁻¹ region.

-

Aromatic Ring: The presence of the benzene ring is confirmed by the aromatic C-H stretching peaks above 3000 cm⁻¹ and the C=C ring stretching vibrations around 1580 cm⁻¹. The para-substitution pattern often gives rise to a characteristic C-H out-of-plane bending absorption in the 850-800 cm⁻¹ region, which may overlap with the Si-C stretch.

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a modern, convenient technique that requires minimal sample preparation. The causality is based on direct contact between the sample and a high-refractive-index crystal, allowing for the measurement of an evanescent wave that penetrates a few micrometers into the sample.[12]

-

Background Scan: Ensure the ATR crystal (typically diamond or ZnSe) is clean by wiping it with a suitable solvent (e.g., isopropanol) and a soft tissue. Record a background spectrum of the clean, empty crystal.[13]

-

Sample Application: Place a single drop of liquid (4-Bromophenyl)trimethylsilane directly onto the center of the ATR crystal.[13]

-

Acquire Spectrum: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to produce a high-quality spectrum with a resolution of 4 cm⁻¹.

-

Cleaning: After the measurement, carefully wipe the sample off the crystal using a soft tissue soaked in a suitable solvent.

Conclusion

The combination of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy provides a comprehensive and unambiguous characterization of (4-Bromophenyl)trimethylsilane. The ¹H NMR spectrum confirms the para-substitution pattern and the presence of the TMS group with its characteristic 9H singlet. The ¹³C NMR spectrum reveals the four unique carbon environments in the molecule. Mass spectrometry confirms the molecular weight and the presence of one bromine atom through its isotopic signature, with a dominant fragmentation pathway involving the loss of a methyl group. Finally, IR spectroscopy provides rapid confirmation of the key functional groups, especially the strong and diagnostic Si-CH₃ and Si-C vibrations. Together, these techniques form a self-validating system for the structural confirmation and purity assessment of this important synthetic intermediate.

References

-

Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

Saygili, H. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]

-

UCI Aerosol Photochemistry Group. (2014, June 17). Fourier Transform Infrared Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental workflow of the ATR-FTIR spectroscopy-based method for yeast analysis. Retrieved from [Link]

-

SCION Instruments. (n.d.). ASTM D5769 - Standard Test Method by GC-MS. Retrieved from [Link]

-

Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

-

PubChem. (n.d.). (4-Bromophenylethynyl)trimethylsilane. Retrieved from [Link]

-

Agilent. (2020, June 16). Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information The Effect of Bromine Substitution on Blue Phosphorescent trans-(N-Heterocyclic Carbene)Pt(II) Acetylide Complexes. Retrieved from [Link]

-

University of Massachusetts Lowell. (n.d.). 4406 GC-MS procedure and background. Retrieved from [Link]

-

PubChem. (n.d.). ((4-Bromophenyl)[bis(trimethylsilyl)]methyl)(trimethyl)silane. Retrieved from [Link]

-

SpectraBase. (n.d.). (4-Bromophenyl)trimethylsilane. Retrieved from [Link]

-

University of Maryland. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H-Chemical Shifts and Selected 1H, 1H-Coupling Constants. Retrieved from [Link]

-

Kwan, E. E. (2011, March 29). Lecture 13: Experimental Methods. Retrieved from [Link]

-

SpectraBase. (n.d.). (4-Bromophenylethynyl)trimethylsilane - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

Harvey, D. J. (2020). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Mass Spectrometry Reviews, 39(1-2), 105–211. [Link]

-

ResearchGate. (n.d.). IR Spectrum of Trimethyl(phenyl)silane. Retrieved from [Link]

-

University of Puget Sound. (n.d.). 13C-NMR. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

- Rajamani, P., & Sundaraganesan, N. (2019). SYNTHESIS, DFT, SPECTROSCOPIC CHARACTERISATION (FT-IR, FT-RAMAN, NMR AND UV-VISIBLE) AND MOLECULAR DOCKING INVESTIGATION OF 3-(4-BROMOPHENYL)-1-(THIOPHEN-2-YL) PROP-2-EN-1 ONE. RASĀYAN Journal of Chemistry, 12(4), 2149-2165.

-

Michigan State University. (n.d.). Basic Practical NMR Concepts. Retrieved from [Link]

-

Emory University. (2013, June 22). NMR Experiment Procedure. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Indian Institute of Technology Bombay. (n.d.). 13C NMR spectroscopy. Retrieved from [Link]

-

Michigan State University. (n.d.). Temperature dependence and resonance assignment of 13C NMR spectra of selectively and uniformly labeled fusion peptides associated with membranes. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. rsc.org [rsc.org]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]

- 6. emory.edu [emory.edu]

- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 8. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. uoguelph.ca [uoguelph.ca]

- 10. memphis.edu [memphis.edu]

- 11. researchgate.net [researchgate.net]

- 12. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 13. egikunoo.wordpress.com [egikunoo.wordpress.com]

Introduction: The Analytical Significance of (4-Bromophenyl)trimethylsilane

An In-Depth Technical Guide to the NMR Spectral Analysis of (4-Bromophenyl)trimethylsilane

(4-Bromophenyl)trimethylsilane is a versatile bifunctional organosilane reagent of significant interest in organic synthesis and materials science. Its utility stems from the presence of two distinct reactive sites: a bromo-substituted aromatic ring amenable to a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), and a trimethylsilyl (TMS) group that can participate in ipso-substitution or act as a directing group.[1] For researchers in drug development and materials science, rigorous structural confirmation and purity assessment are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive, non-destructive technique for this purpose, providing unambiguous insights into the molecular framework.

This guide serves as a technical deep-dive into the ¹H and ¹³C NMR spectral characteristics of (4-Bromophenyl)trimethylsilane. As a Senior Application Scientist, the focus here is not merely on data presentation, but on the causal relationships between molecular structure and spectral output, providing a framework for confident spectral interpretation and troubleshooting.

¹H NMR Spectrum Analysis: A Study in Substituent Effects

The ¹H NMR spectrum of a 1,4-disubstituted benzene ring, such as that in (4-Bromophenyl)trimethylsilane, provides a classic example of how substituents electronically influence the chemical environment of aromatic protons.[2] The para-substitution pattern results in a plane of symmetry through the C1-C4 axis, rendering the protons at C2 and C6 chemically equivalent, as are the protons at C3 and C5. However, they are not magnetically equivalent, giving rise to a characteristic AA'BB' spin system that often appears as a set of two distinct, well-resolved doublets.[3]

The trimethylsilyl group's nine equivalent protons give rise to a sharp, intense singlet signal significantly upfield, a hallmark feature used for both identification and as a potential internal chemical shift reference.[4][5]

Data Summary: ¹H NMR of (4-Bromophenyl)trimethylsilane

The following table summarizes typical ¹H NMR chemical shift data recorded in Chloroform-d (CDCl₃).

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-2, H-6 | ~7.45 | Doublet (d) | 2H | ~8.3 |

| H-3, H-5 | ~7.35 | Doublet (d) | 2H | ~8.3 |

| -Si(CH ₃)₃ | ~0.25 | Singlet (s) | 9H | N/A |

Note: Data compiled from spectral databases.[6] Actual values may vary slightly based on solvent, concentration, and spectrometer frequency.

Interpretation and Causality

-

Trimethylsilyl Protons (-Si(CH₃)₃): The strong singlet observed around 0.25 ppm is characteristic of the trimethylsilyl group.[4] Silicon is less electronegative than carbon, leading to significant shielding of the attached methyl protons and a pronounced upfield shift, close to the tetramethylsilane (TMS) reference standard at 0 ppm.[7]

-

Aromatic Protons (AA'BB' System): The aromatic region displays two signals of equal integration, appearing as doublets.

-

H-2, H-6 (ortho to -SiMe₃): These protons appear slightly further downfield (~7.45 ppm). They are ortho to the TMS group and meta to the bromine atom.

-

H-3, H-5 (ortho to -Br): These protons are found slightly upfield (~7.35 ppm) relative to their counterparts. They are ortho to the electron-withdrawing bromine atom and meta to the TMS group.

-

The electronegative bromine atom deshields adjacent protons, pushing their signals downfield.[2][8] The trimethylsilyl group has a more complex influence but is generally considered to be weakly electron-donating or to exert its effect primarily through silicon's electropositivity, leading to a relative shielding effect compared to bromine.[9] This interplay of substituent effects dictates the precise chemical shifts of the aromatic protons.

Below is a diagram illustrating the proton assignments.

Caption: Molecular structure of (4-Bromophenyl)trimethylsilane.

¹³C NMR Spectrum Analysis: Probing the Carbon Skeleton

Proton-decoupled ¹³C NMR spectroscopy provides direct information about the carbon framework of the molecule. For (4-Bromophenyl)trimethylsilane, five distinct signals are expected: four for the aromatic carbons and one for the three equivalent methyl carbons of the TMS group. The chemical shifts are highly sensitive to the electronic environment, with aromatic carbons appearing in a broad downfield region (110-160 ppm) and aliphatic carbons appearing upfield.[10]

Data Summary: ¹³C NMR of (4-Bromophenyl)trimethylsilane

The following table summarizes typical ¹³C NMR chemical shift data recorded in Chloroform-d (CDCl₃).

| Carbon Assignment | Chemical Shift (δ, ppm) | Description |

| C-1 (ipso, C-Si) | ~140.5 | Quaternary, deshielded |

| C-4 (ipso, C-Br) | ~123.5 | Quaternary, shielded by Br |

| C-2, C-6 | ~135.5 | Protonated, ortho to Si |

| C-3, C-5 | ~131.0 | Protonated, ortho to Br |

| -Si(C H₃)₃ | ~ -1.0 | Aliphatic, highly shielded |

Note: Data compiled from spectral databases.[6][11] Actual values may vary slightly.

Interpretation and Causality

-

Trimethylsilyl Carbons (-Si(CH₃)₃): The methyl carbons of the TMS group exhibit a signal at a remarkably high field, often appearing at a negative chemical shift (~ -1.0 ppm). This extreme shielding is a direct consequence of the low electronegativity of the silicon atom to which they are attached.

-

Aromatic Carbons:

-

C-1 (ipso-C attached to Si): This quaternary carbon signal is found significantly downfield (~140.5 ppm). The silicon atom's effect on the attached ipso-carbon is deshielding.

-

C-4 (ipso-C attached to Br): The bromine atom, despite its electronegativity, exerts a shielding effect on the ipso-carbon to which it is attached (the "heavy atom effect"), resulting in a signal around 123.5 ppm.[8] This is a well-documented phenomenon for heavier halogens.

-

C-2/C-6 and C-3/C-5: The protonated carbons are assigned based on established substituent effects. The carbons ortho to the TMS group (C-2/C-6) are typically found further downfield (~135.5 ppm) compared to the carbons ortho to the bromine atom (C-3/C-5) at ~131.0 ppm. Two-dimensional NMR techniques like HSQC and HMBC can be used to confirm these assignments definitively by correlating carbon signals with their directly attached (HSQC) or long-range coupled (HMBC) protons.[12]

-

Experimental Protocol: Acquiring High-Quality NMR Data

Trustworthy data is the bedrock of scientific integrity. The following protocol outlines a self-validating system for acquiring high-quality ¹H and ¹³C NMR spectra of (4-Bromophenyl)trimethylsilane.

Methodology

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of (4-Bromophenyl)trimethylsilane into a clean, dry NMR tube.

-

Add ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solvating properties for this analyte and its single residual solvent peak at ~7.26 ppm, which does not interfere with analyte signals.[13][14]

-

Cap the tube and gently invert several times to ensure complete dissolution. The solution should be clear and free of particulates.

-

-

Spectrometer Setup (Example: 400 MHz Instrument):

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

-

Shim the magnetic field to optimize homogeneity. This is a critical step to achieve sharp lines and high resolution. Monitor the lock signal or perform a gradient shimming routine as per the instrument's software.

-

-

¹H NMR Acquisition:

-

Load standard ¹H acquisition parameters.

-

Set the spectral width to cover a range of -1 to 10 ppm.

-

Use a 30° or 45° pulse angle to allow for a short relaxation delay (e.g., 1-2 seconds) without saturating the signals.

-

Acquire 8 to 16 scans for a good signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale by setting the residual CDCl₃ peak to 7.26 ppm.

-

-

¹³C NMR Acquisition:

-

Load standard proton-decoupled ¹³C acquisition parameters (zgpg30 or similar).

-

Set the spectral width to cover a range of -10 to 160 ppm.

-

Use a relaxation delay of 2-5 seconds. Quaternary carbons have longer relaxation times, so a longer delay ensures they are adequately represented, although they will inherently have lower intensity.

-

Acquire a sufficient number of scans (e.g., 128 to 1024) to achieve an adequate signal-to-noise ratio, as ¹³C is an insensitive nucleus.

-

Process the data similarly to the ¹H spectrum.

-

Calibrate the chemical shift scale by setting the CDCl₃ triplet centered at 77.16 ppm.[15]

-

The following diagram illustrates this experimental workflow.

Caption: Standard workflow for NMR analysis.

Conclusion: An Integrated Approach to Spectral Assignment

The comprehensive NMR analysis of (4-Bromophenyl)trimethylsilane is a clear demonstration of fundamental spectroscopic principles. The distinct chemical shifts observed in both ¹H and ¹³C spectra are rational consequences of the electronic and steric influences of the bromo and trimethylsilyl substituents. By understanding these underlying causalities, researchers can move beyond simple pattern recognition to a state of confident, predictive spectral interpretation. Adherence to a rigorous, well-documented experimental protocol ensures the generation of high-fidelity data, which is the non-negotiable foundation for accurate structural elucidation in any research or development setting.

References

-

Wikipedia. Trimethylsilyl group. [Link]

-

PubMed. Trimethylsilyl reporter groups for NMR studies of conformational changes in G protein-coupled receptors. [Link]

-

The Royal Society of Chemistry. Supporting Information The Effect of Bromine Substitution on Blue Phosphorescent trans-(N-Heterocyclic Carbene)Pt(II) Acetylid. [Link]

-

PubChem. Silane, (4-bromophenyl)trimethyl-. [Link]

-

MDPI. Synthesis and NMR-Study of 1-Trimethylsilyl Substituted Silole Anion [Ph4C4Si(SiMe3)]−•[Li]+ and 3-Silolenide 2,5-carbodianions {[Ph4C4Si(n-Bu)2]−2•2[Li]+, [Ph4C4Si(t-Bu)2]−2•2[Li]+}. [Link]

-

University of Ottawa NMR Facility Blog. Proton NMR of TMS. [Link]

-

The Royal Society of Chemistry. Electronic Supporting Information (ESI). [Link]

-

SpectraBase. (4-Bromophenylethynyl)trimethylsilane - Optional[13C NMR] - Chemical Shifts. [Link]

-

ACS Publications. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

-

Moodle. NMR Spectroscopy of Benzene Derivatives. [Link]

-

Chemistry Stack Exchange. NMR magnetically equivalent protons for a 1,4-disubstituted benzene ring. [Link]

-

Chemistry LibreTexts. 13.3: Chemical Shifts. [Link]

-

JoVE. Video: NMR Spectroscopy of Benzene Derivatives. [Link]

-

SpectraBase. (4-Bromophenyl)trimethylsilane. [Link]

-

PubChem. (4-Bromophenylethynyl)trimethylsilane. [Link]

-

The Royal Society of Chemistry. N-Heterocyclic Carbene Catalysed Trimethylsilylation of Terminal Acetylenes and Indoles with Ruppert's Reagent under Solvent Free Conditions. [Link]

-

ACS Publications. Mechanistic Study of Arylsilane Oxidation through 19F NMR Spectroscopy. [Link]

-

University of Puget Sound. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

-

ResearchGate. Shifts in the position of benzene protons (δ 7.27) caused by substituents. [Link]

-

Columbia University. HSQC and HMBC | NMR Core Facility. [Link]

-

Oregon State University. 13C NMR Chemical Shifts. [Link]

-

ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

-

Reddit. How does solvent choice effect chemical shift in NMR experiments?. [Link]

-

Oriental Journal of Chemistry. Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles. [Link]

-

ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

-

ACS Publications. Reviews. [Link]

-

The Royal Society of Chemistry. Electronic Supporting Information to Investigations on Non-Classical Siylium Ions and Cyclobutenyl Cations. [Link]

Sources

- 1. Silane, (4-bromophenyl)trimethyl- | C9H13BrSi | CID 138897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Trimethylsilyl group - Wikipedia [en.wikipedia.org]

- 5. Trimethylsilyl reporter groups for NMR studies of conformational changes in G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. University of Ottawa NMR Facility Blog: Proton NMR of TMS [u-of-o-nmr-facility.blogspot.com]

- 8. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. rsc.org [rsc.org]

- 12. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 13. reddit.com [reddit.com]

- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 15. scs.illinois.edu [scs.illinois.edu]

(4-Bromophenyl)trimethylsilane IR spectrum analysis

An In-depth Technical Guide to the Infrared Spectrum of (4-Bromophenyl)trimethylsilane

Authored by: A Senior Application Scientist

Introduction: The Molecular Blueprint in Vibrational Spectroscopy

(4-Bromophenyl)trimethylsilane (Br-Ph-TMS) is a versatile bifunctional organosilicon compound, serving as a crucial building block in organic synthesis, particularly in cross-coupling reactions and the development of advanced materials and pharmaceuticals.[1][2] Its utility stems from the distinct reactivity of the aryl bromide and the stabilizing, sterically influential trimethylsilyl (TMS) group.[3] For researchers and drug development professionals, verifying the structural integrity and purity of this reagent is paramount. Infrared (IR) spectroscopy offers a rapid, non-destructive, and highly informative method for this purpose.

This guide provides a detailed analysis of the IR spectrum of (4-Bromophenyl)trimethylsilane. We will move beyond simple peak identification to explain the causal relationships between molecular structure and vibrational frequencies, providing a framework for confident structural elucidation and quality assessment.

Pillar 1: The Vibrational Signature - Principles of Analysis

An IR spectrum reveals the vibrational modes of a molecule's covalent bonds.[4] When the frequency of infrared radiation matches the natural vibrational frequency of a specific bond, the radiation is absorbed, resulting in a peak in the spectrum. The position of this peak (wavenumber, cm⁻¹) is determined by the bond strength and the masses of the connected atoms, while its intensity relates to the change in dipole moment during the vibration.

For (4-Bromophenyl)trimethylsilane, the key structural features that give rise to its characteristic spectrum are:

-

The Trimethylsilyl (TMS) Group: Three methyl groups attached to a central silicon atom.

-

The Para-Disubstituted Benzene Ring: An aromatic ring with two substituents at opposite positions (1,4-substitution).

-

The Aryl-Silicon Bond (C-Si): The link between the aromatic ring and the TMS group.

-

The Aryl-Bromine Bond (C-Br): The link between the aromatic ring and the bromine atom.

The analysis of the spectrum is most effectively approached by dissecting it into distinct regions corresponding to these structural motifs.

Pillar 2: Deconstructing the Spectrum - A Region-by-Region Interpretation

The IR spectrum of (4-Bromophenyl)trimethylsilane can be logically divided into the functional group region (4000-1450 cm⁻¹) and the fingerprint region (1450-600 cm⁻¹).[4]

The Functional Group Region (4000 cm⁻¹ - 1450 cm⁻¹)

This region is dominated by high-energy stretching vibrations, which are highly diagnostic for specific bond types.

-

Aromatic C-H Stretching (3100 - 3000 cm⁻¹): The sp²-hybridized C-H bonds on the benzene ring produce weak to medium intensity absorptions at wavenumbers just above 3000 cm⁻¹.[4][5] Their presence immediately confirms the aromatic component of the molecule.

-

Aliphatic C-H Stretching (3000 - 2850 cm⁻¹): The sp³-hybridized C-H bonds of the three methyl groups in the TMS moiety give rise to strong, sharp absorptions just below 3000 cm⁻¹.[6][7] Typically, both asymmetric (~2960 cm⁻¹) and symmetric (~2870 cm⁻¹) stretching modes are observed.

-

Aromatic Overtone & Combination Bands (2000 - 1650 cm⁻¹): This region contains a pattern of weak but distinct bands that are highly characteristic of the benzene ring's substitution pattern.[8] For para-disubstituted rings, a specific, recognizable pattern of overtone bands appears, providing strong evidence against ortho or meta isomers.[8][9]

-

Aromatic C=C Ring Stretching (1610 - 1450 cm⁻¹): The benzene ring exhibits several in-plane C=C stretching vibrations, often referred to as "ring modes." These typically appear as a set of two to four sharp bands of variable intensity. For para-substituted benzenes, characteristic peaks are often observed near 1590 cm⁻¹ and 1490 cm⁻¹.[10]

The Fingerprint Region (1450 cm⁻¹ - 600 cm⁻¹)

This region is rich with complex vibrations, including bending and stretching modes, that are unique to the molecule as a whole.

-

Aliphatic C-H Bending (1470 - 1370 cm⁻¹): The methyl groups of the TMS moiety exhibit bending (scissoring) vibrations. The asymmetric deformation is typically seen around 1450 cm⁻¹, while the symmetric "umbrella" mode gives a distinct peak near 1380 cm⁻¹.[6]

-

Si-CH₃ Symmetric Bending (ca. 1250 cm⁻¹): A very strong and sharp absorption band around 1250 cm⁻¹ is a hallmark of the trimethylsilyl group.[11] This peak is due to the symmetric deformation (bending) of the Si-CH₃ bonds and serves as one of the most reliable diagnostic signals for the TMS moiety.

-

Aryl-Silicon Stretching (C-Si): The stretching vibration of the bond connecting the aromatic ring to the silicon atom is expected in the 1130-1090 cm⁻¹ range.[12]

-

Aromatic C-H Out-of-Plane Bending (860 - 800 cm⁻¹): The out-of-plane C-H "wagging" vibration is highly diagnostic for the substitution pattern on a benzene ring. For para-disubstituted compounds with two adjacent hydrogens on the ring, a single, strong absorption band is expected in the 860-800 cm⁻¹ range.[9][13] This provides confirmatory evidence for the 1,4-substitution pattern.

-

Si-CH₃ Rocking (ca. 840 cm⁻¹): In addition to the symmetric bend at 1250 cm⁻¹, the TMS group exhibits a characteristic strong rocking vibration. This often appears as a very intense, broad band centered around 840 cm⁻¹, frequently overlapping with the C-H out-of-plane bending mode.[11]

-

C-Br Stretching (700 - 500 cm⁻¹): The C-Br stretching vibration occurs at low frequencies due to the heavy mass of the bromine atom. This absorption is expected in the 700-500 cm⁻¹ range and can be of medium to strong intensity.[6][14]

Data Summary: Characteristic Vibrational Modes

The expected IR absorption bands for (4-Bromophenyl)trimethylsilane are summarized below for quick reference.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Structural Unit |

| 3100 - 3000 | Weak-Medium | C-H Stretching | Aromatic Ring (sp²) |

| 2965 - 2950 | Strong | Asymmetric C-H Stretching | Methyl (on Si) |

| 2900 - 2890 | Medium | Symmetric C-H Stretching | Methyl (on Si) |

| 2000 - 1650 | Weak | Overtone/Combination Bands | Para-substituted Aromatic Ring |

| ~1590, ~1490 | Medium | C=C Ring Stretching | Aromatic Ring |

| ~1410 | Medium | Asymmetric CH₃ Bending | Methyl (on Si) |

| ~1250 | Strong | Symmetric CH₃ Bending ("Umbrella" Mode) | Si-CH₃ |

| 1130 - 1090 | Medium | C-Si Stretching | Aryl-Silicon |

| 860 - 800 | Strong | C-H Out-of-Plane Bending | Para-substituted Aromatic Ring |

| ~840 | Very Strong | CH₃ Rocking | Si-CH₃ |

| 700 - 500 | Medium-Strong | C-Br Stretching | Aryl-Bromine |

Visualization of Key Vibrational Modes

The following diagram illustrates the molecular structure of (4-Bromophenyl)trimethylsilane and highlights the key bonds responsible for its characteristic IR absorptions.

Caption: Molecular structure and key IR vibrational modes of (4-Bromophenyl)trimethylsilane.

Pillar 3: A Self-Validating Experimental Protocol

To ensure trustworthy and reproducible results, a standardized experimental protocol is essential. The following describes the acquisition of an IR spectrum using a modern Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, which is ideal for liquid or solid samples.

Workflow: Acquiring a High-Quality ATR-FTIR Spectrum

Sources

- 1. nbinno.com [nbinno.com]

- 2. organosilicon.alfa-chemistry.com [organosilicon.alfa-chemistry.com]

- 3. Trimethylsilyl group - Wikipedia [en.wikipedia.org]

- 4. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. One moment, please... [spectra-analysis.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 11. researchgate.net [researchgate.net]

- 12. gelest.com [gelest.com]

- 13. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 14. orgchemboulder.com [orgchemboulder.com]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of (4-Bromophenyl)trimethylsilane

Introduction: Elucidating Molecular Structure Through Controlled Fragmentation

In the landscape of modern analytical chemistry, mass spectrometry (MS) stands as an indispensable tool for the structural elucidation of unknown compounds and the confirmation of synthesized molecules. When coupled with gas chromatography (GC), it provides a powerful method for separating and identifying volatile and semi-volatile compounds. The process of electron ionization (EI) mass spectrometry, in particular, offers a robust and reproducible method for generating characteristic fragmentation patterns that serve as a molecular fingerprint.

This technical guide provides an in-depth analysis of the electron ionization mass spectrometry fragmentation of (4-Bromophenyl)trimethylsilane. As a molecule possessing two distinct and influential functional groups—a trimethylsilyl (TMS) group and a bromo-substituted aromatic ring—its fragmentation behavior is a compelling case study in the interplay of competing fragmentation pathways. This guide is intended for researchers, scientists, and drug development professionals who utilize GC-MS for structural analysis and seek a deeper understanding of the fragmentation mechanisms of organosilane compounds.

The Analyte: (4-Bromophenyl)trimethylsilane

(4-Bromophenyl)trimethylsilane (C9H13BrSi) is an organosilane compound featuring a trimethylsilyl group bonded to a brominated benzene ring at the para position. The presence of the TMS group enhances volatility, making it amenable to GC-MS analysis. The bromine atom, with its characteristic isotopic distribution (79Br and 81Br in an approximate 1:1 ratio), provides a distinct signature in the mass spectrum, particularly for the molecular ion and any bromine-containing fragments.

Predicted Electron Ionization Mass Spectrum and Core Fragmentation Pathways

The Molecular Ion (M•+)

The molecular ion region of the spectrum is expected to be highly characteristic due to the presence of bromine. Natural bromine consists of two stable isotopes, 79Br and 81Br, with near-equal abundance. This results in a distinctive "doublet" for the molecular ion peak, with signals at m/z 228 (for the 79Br isotope) and m/z 230 (for the 81Br isotope), with a relative intensity ratio of approximately 1:1.

Primary Fragmentation Pathways

The fragmentation of the (4-Bromophenyl)trimethylsilane molecular ion is primarily dictated by the lability of the bonds associated with the trimethylsilyl group and the carbon-bromine bond.

-

Loss of a Methyl Radical ([M-15]+): A very common and often dominant fragmentation pathway for trimethylsilyl compounds is the loss of a methyl radical (•CH3) to form a highly stable silicon-centered cation. This process, known as alpha-cleavage, is driven by the formation of a resonance-stabilized ion. For (4-Bromophenyl)trimethylsilane, this would result in a prominent ion at m/z 213 (for the 79Br isotope) and m/z 215 (for the 81Br isotope).

-

Formation of the Trimethylsilyl Cation ([Si(CH3)3]+): Cleavage of the Si-Caryl bond results in the formation of the trimethylsilyl cation, [Si(CH3)3]+. This ion is a hallmark of TMS-containing compounds and is expected to produce a strong signal at m/z 73 . This fragment is often the base peak in the mass spectra of silylated compounds due to its high stability.

-

Loss of the Bromine Atom ([M-Br]+): Cleavage of the C-Br bond from the molecular ion would lead to the formation of a phenyltrimethylsilyl cation. This would result in a fragment ion at m/z 149 .

-

Formation of the Bromophenyl Cation ([C6H4Br]+): Cleavage of the Si-Caryl bond can also result in the charge being retained by the aromatic portion, forming a bromophenyl cation. This would produce a characteristic isotopic doublet at m/z 155 and m/z 157.

Secondary Fragmentation

Further fragmentation of the primary ions can also occur. For instance, the [M-15]+ ion (m/z 213/215) could potentially lose a molecule of acetylene (C2H2) from the aromatic ring, a common fragmentation for aromatic systems.

Experimental Workflow for GC-MS Analysis

To obtain the mass spectrum of (4-Bromophenyl)trimethylsilane, a standard gas chromatography-mass spectrometry protocol would be employed.

1. Sample Preparation:

- Dissolve a small amount of (4-Bromophenyl)trimethylsilane in a suitable volatile solvent (e.g., dichloromethane or hexane) to a concentration of approximately 1 mg/mL.

2. GC-MS Instrumentation and Conditions:

- Gas Chromatograph: Agilent 7890B or equivalent.

- Mass Spectrometer: Agilent 5977B MSD or equivalent.

- GC Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation of this compound.

- Injection: 1 µL of the sample solution is injected in splitless mode to maximize sensitivity.

- Inlet Temperature: 250 °C.

- Oven Temperature Program:

- Initial temperature: 50 °C, hold for 2 minutes.

- Ramp: 10 °C/min to 280 °C.

- Final hold: 5 minutes at 280 °C.

- Carrier Gas: Helium at a constant flow rate of 1 mL/min.

- Mass Spectrometer Parameters:

- Ionization Mode: Electron Ionization (EI).

- Electron Energy: 70 eV.

- Source Temperature: 230 °C.

- Quadrupole Temperature: 150 °C.

- Scan Range: m/z 40-300.

Data Presentation and Interpretation

The resulting data from the GC-MS analysis would be a total ion chromatogram (TIC) showing a peak at the retention time of (4-Bromophenyl)trimethylsilane. The mass spectrum corresponding to this peak would then be analyzed.

Table 1: Predicted Key Fragment Ions in the Mass Spectrum of (4-Bromophenyl)trimethylsilane

| m/z (79Br/81Br) | Proposed Fragment Ion | Formula | Fragmentation Pathway |

| 228/230 | Molecular Ion | [C9H13BrSi]•+ | Ionization of the parent molecule |

| 213/215 | [M-CH3]+ | [C8H10BrSi]+ | Loss of a methyl radical from the TMS group |

| 155/157 | [C6H4Br]+ | [C6H4Br]+ | Cleavage of the Si-Caryl bond |

| 149 | [M-Br]+ | [C9H13Si]+ | Loss of a bromine atom |

| 77 | [C6H5]+ | [C6H5]+ | Loss of Br from the [C6H4Br]+ fragment |

| 73 | [Si(CH3)3]+ | [C3H9Si]+ | Cleavage of the Si-Caryl bond |

Visualization of Fragmentation Pathways

The following diagrams illustrate the primary fragmentation pathways of (4-Bromophenyl)trimethylsilane upon electron ionization.

Caption: Primary fragmentation of (4-Bromophenyl)trimethylsilane.

An In-depth Technical Guide to the Melting Point of (4-Bromophenyl)trimethylsilane

This guide provides a comprehensive technical overview of the melting point of (4-Bromophenyl)trimethylsilane, a critical parameter for its use in research and development, particularly in the fields of drug discovery and materials science. This document is intended for researchers, scientists, and drug development professionals who utilize this versatile chemical intermediate.

Introduction: The Significance of a Well-Defined Melting Point

(4-Bromophenyl)trimethylsilane, identified by its CAS number 6999-03-7, is a bifunctional organosilicon compound of significant interest in modern organic synthesis.[1] Its structure, featuring a bromine atom and a trimethylsilyl group on a benzene ring, allows for a diverse range of chemical transformations. The bromine atom serves as a handle for cross-coupling reactions, while the trimethylsilyl group can influence the electronic properties of the aromatic ring and act as a directing or protecting group.[1]

In the context of drug design and development, the precise physical and chemical properties of such intermediates are paramount. The melting point, in particular, is a fundamental characteristic that provides a reliable indication of purity.[2] A sharp and consistent melting point range is indicative of a high-purity compound, which is a prerequisite for reproducible and reliable downstream applications in the synthesis of active pharmaceutical ingredients (APIs) and other advanced materials.[1][3]

Physicochemical Properties of (4-Bromophenyl)trimethylsilane

A thorough understanding of the physicochemical properties of (4-Bromophenyl)trimethylsilane is essential for its effective handling, storage, and application. The key physical constants are summarized in the table below.

| Property | Value | Source |

| CAS Number | 6999-03-7 | [4][5][6] |

| Molecular Formula | C₉H₁₃BrSi | [4][5][6] |

| Molecular Weight | 229.19 g/mol | [4][5][6] |

| Melting Point | 95-96 °C | [4][5] |

| Boiling Point | 229.5 °C at 752 mmHg (lit.) | [4][5] |

| Density | 1.173 g/mL at 25 °C (lit.) | [4][5] |

| Refractive Index | n20/D 1.529 (lit.) | [5][7] |

The Causality Behind Melting Point: Purity and Molecular Interactions

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. This transition occurs when the thermal energy of the molecules overcomes the intermolecular forces holding them in a fixed lattice structure. For a pure substance, this transition is typically sharp, occurring over a narrow temperature range of 1-2°C.[2]

The presence of impurities disrupts the uniform crystalline lattice, leading to a phenomenon known as melting point depression.[2][8] Impurities introduce defects in the crystal structure, which weakens the intermolecular forces and requires less energy to break them apart.[8] Consequently, an impure sample will melt at a lower temperature and over a broader range compared to a pure sample.[8]

The synthesis of (4-Bromophenyl)trimethylsilane often starts from 1,4-dibromobenzene.[3] Potential impurities could therefore include unreacted starting materials or by-products from the silylation reaction. Achieving a high purity, typically above 97%, is crucial for its intended applications.[3]

A Self-Validating System for Accurate Melting Point Determination

To ensure the trustworthiness of a melting point measurement, a robust and well-controlled experimental protocol is essential. The capillary method is a widely accepted and reliable technique for determining the melting point of a solid.[9][10]

Experimental Protocol: Capillary Method

This protocol outlines the steps for the accurate determination of the melting point of (4-Bromophenyl)trimethylsilane using a modern melting point apparatus.

1. Sample Preparation:

- Ensure the (4-Bromophenyl)trimethylsilane sample is completely dry and in a fine powdered form. If necessary, gently crush any large crystals with a spatula.[9]

- Obtain a capillary tube sealed at one end.

- Load the sample into the capillary tube by pressing the open end into the powder. A sample height of 2-3 mm is ideal.[10][11]

- Compact the sample at the bottom of the tube by gently tapping the sealed end on a hard surface or by dropping it through a long glass tube.[12]

2. Instrument Setup and Measurement:

- Insert the packed capillary tube into the heating block of the melting point apparatus.[9][12]

- If the approximate melting point is unknown, perform a rapid preliminary measurement by heating at a fast rate (e.g., 10-20 °C/min) to get a rough estimate.

- For an accurate measurement, set the heating rate to be slow, typically 1-2 °C per minute, as the temperature approaches the expected melting point.[13]

- Observe the sample through the magnifying lens.

3. Data Recording and Interpretation:

- Record the temperature at which the first droplet of liquid is observed. This is the onset of melting.[2][11]

- Continue to observe and record the temperature at which the last solid crystal disappears, and the sample becomes a clear liquid. This is the point of complete melting.[11]

- The recorded melting point should be reported as a range from the onset to the completion of melting.[2] For a pure sample of (4-Bromophenyl)trimethylsilane, this range should be narrow and fall within the expected 95-96 °C.

Factors Influencing Measurement Accuracy

Several factors can affect the accuracy of the melting point determination:

-

Heating Rate: A heating rate that is too fast can lead to an artificially high and broad melting point range because the sample temperature will lag behind the thermometer reading.[2][13]

-

Sample Packing: A loosely packed sample may shrink or sublime before melting, making it difficult to observe the true melting point.[12]

-

Thermometer Calibration: The accuracy of the thermometer is crucial. It should be calibrated using known standards.[2]

-

Purity of the Sample: As discussed, impurities will lower and broaden the melting range.[8]

Logical Workflow for Melting Point Determination

The following diagram illustrates the logical workflow for the accurate determination of the melting point of (4-Bromophenyl)trimethylsilane.

Caption: A flowchart illustrating the key stages of melting point determination.

Applications in Drug Development and Beyond

(4-Bromophenyl)trimethylsilane is a valuable building block in the synthesis of complex organic molecules.[1] In drug discovery, it is used to construct novel heterocyclic systems and aromatic scaffolds that are common in many pharmaceutical compounds.[1] The introduction of a bromine atom can be a strategic element in drug design, potentially enhancing therapeutic activity or modifying the metabolic profile of a drug candidate.[14] Furthermore, this compound finds applications in materials science for the development of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs).[1] For all these applications, starting with a well-characterized and pure intermediate, as confirmed by its melting point, is a critical first step.

Conclusion